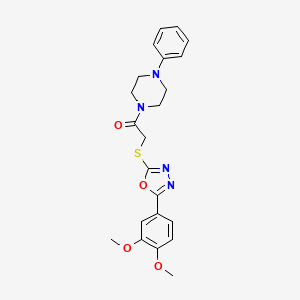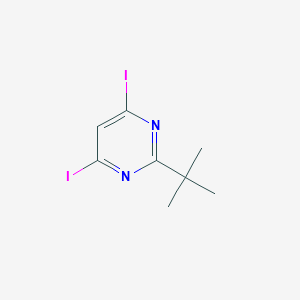
2-Tert-butyl-4,6-diiodopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-4,6-diiodopyrimidine is an organic compound with the molecular formula C8H10I2N2 It is a derivative of pyrimidine, characterized by the presence of two iodine atoms at the 4 and 6 positions and a tert-butyl group at the 2 position
准备方法
The synthesis of 2-Tert-butyl-4,6-diiodopyrimidine typically involves the iodination of 2-tert-butylpyrimidine. One common method includes the reaction of 2-tert-butylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4 and 6 positions.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes.
化学反应分析
2-Tert-butyl-4,6-diiodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a catalyst or a base to facilitate the substitution process.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine derivatives with different functional groups. Reduction reactions can also be performed to remove the iodine atoms and replace them with hydrogen or other substituents.
Coupling Reactions: The iodine atoms make this compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. These reactions often require palladium catalysts and specific reaction conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and reagents used.
科学研究应用
2-Tert-butyl-4,6-diiodopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. It can be used to synthesize biologically active molecules that may serve as pharmaceuticals or diagnostic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Tert-butyl-4,6-diiodopyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups. In coupling reactions, the iodine atoms participate in the formation of carbon-carbon or carbon-heteroatom bonds, resulting in more complex molecular structures.
The molecular targets and pathways involved vary based on the specific application and the derivatives formed from the compound.
相似化合物的比较
2-Tert-butyl-4,6-diiodopyrimidine can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent, it is less reactive than this compound due to the absence of iodine atoms.
2,6-Di-tert-butyl-4-methylpyridine: Used in glycosylation reactions, it is another example of a sterically hindered base with different reactivity compared to this compound.
The uniqueness of this compound lies in its iodine atoms, which provide distinct reactivity and make it suitable for specific types of chemical transformations.
属性
IUPAC Name |
2-tert-butyl-4,6-diiodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECSBMYKMMLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
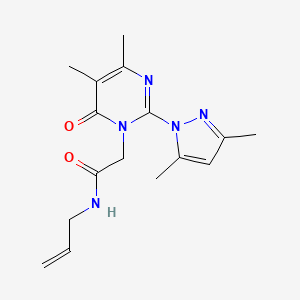
![N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2817571.png)
![3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2817573.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine](/img/structure/B2817574.png)
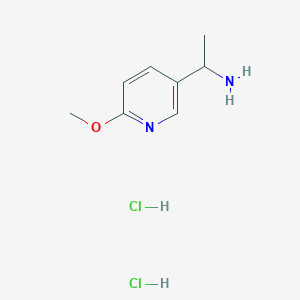
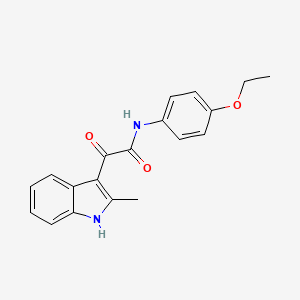
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)
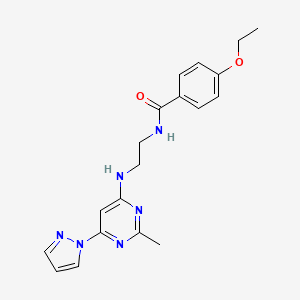
![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)
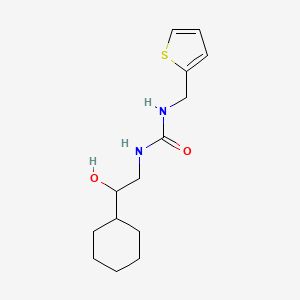
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)
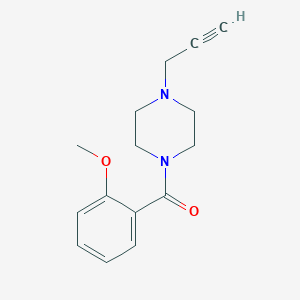
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)
